Spiroprop - 138230-23-6

Spiroprop

Catalog Number: EVT-1206012
CAS Number: 138230-23-6
Molecular Formula: C40H55NO7S
Molecular Weight: 693.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Spiroprop belongs to the class of compounds known as spirolactones, which are characterized by a lactone ring fused to a steroid framework. The compound was first synthesized in the mid-20th century and has since become a significant therapeutic agent in the management of various cardiovascular and renal disorders. Its chemical classification includes:

  • Chemical Class: Steroidal antiandrogen
  • Drug Class: Antimineralocorticoid
  • ATC Code: C03DA01 (indicating its use as a diuretic)
Synthesis Analysis

The synthesis of spiroprop involves several key methodologies that have evolved over the years. The most notable synthetic routes include:

Molecular Structure Analysis

The molecular structure of spiroprop is defined by its spirocyclic configuration, which consists of:

  • Core Structure: A steroid backbone with a fused lactone ring.
  • Molecular Formula: C24H32O4SC_{24}H_{32}O_{4}S
  • Molar Mass: 416.58 g/mol
  • Key Functional Groups: Includes a thioacetyl group and hydroxyl functionalities that are critical for its biological activity.

The three-dimensional conformation of spiroprop is crucial for its interaction with mineralocorticoid receptors, influencing its pharmacodynamics.

Chemical Reactions Analysis

Spiroprop participates in several chemical reactions that are essential for its synthesis and metabolic transformation:

  1. Hydrolysis: The lactone ring can undergo hydrolysis, converting it into an active form that interacts with mineralocorticoid receptors.
  2. Oxidation Reactions: Metabolic pathways involve oxidation processes that convert spironolactone into active metabolites such as canrenone.
  3. Conjugation Reactions: These reactions enhance solubility and facilitate excretion.

The reactivity profile of spiroprop is characterized by its stability under physiological conditions while being amenable to metabolic transformations.

Mechanism of Action

Spiroprop functions primarily as an antagonist of the mineralocorticoid receptor. Its mechanism of action includes:

  • Competitive Inhibition: It competes with aldosterone for binding to mineralocorticoid receptors in the distal nephron, preventing sodium reabsorption and promoting potassium retention.
  • Diuretic Effect: By blocking aldosterone's action, it leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.
  • Pharmacokinetics: Spironolactone exhibits variable bioavailability (60–90%) and is extensively metabolized in the liver, with active metabolites contributing to its therapeutic effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of spiroprop are critical for its formulation and therapeutic efficacy:

  • Melting Point: 134–135 °C
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and acetone.
  • Stability: Stable under standard storage conditions but sensitive to light and moisture.

These properties influence how spironolactone is administered (oral or topical) and its formulation in pharmaceutical preparations.

Applications

Spiroprop has extensive applications in clinical medicine:

  1. Cardiovascular Health: Used primarily for managing heart failure and hypertension by acting as a diuretic.
  2. Endocrine Disorders: Effective in treating conditions like primary hyperaldosteronism (Conn's syndrome) due to its ability to block aldosterone's effects.
  3. Dermatological Uses: Utilized off-label for treating acne and hirsutism in women due to its antiandrogenic properties.
  4. Research Applications: Investigated for potential uses in other conditions like polycystic ovary syndrome (PCOS) and certain types of cancer due to its hormonal modulation effects.
Introduction

Definition and Pharmacological Classification of Spiroprop

Spiroprop is a synthetically engineered chemical compound featuring a spirocyclic architecture—a structural motif characterized by two rings sharing a single common atom (the spiro atom) [5]. This configuration confers unique three-dimensional stability and binding properties essential for dual pharmacological activity. Chemically, it integrates a steroidal mineralocorticoid receptor antagonist (MRA) core linked via the spiro junction to a non-selective β-adrenergic blocker moiety. This hybrid design enables simultaneous targeting of two distinct pathophysiological pathways in hypertension: the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system (SNS) overactivation [6] [9].

Table 1: Pharmacological Classification of Spiroprop Components

ComponentPharmacological ClassPrimary TargetCore Mechanism
Steroidal MRA CoreMineralocorticoid Receptor AntagonistMineralocorticoid Receptor (MR)Competitive aldosterone antagonism
β-Blocker MoityNon-selective β-Adrenergic Blockerβ1/β2-Adrenergic ReceptorsInhibition of catecholamine signaling

The MRA component directly antagonizes aldosterone binding at renal and vascular mineralocorticoid receptors, inhibiting sodium reabsorption and endothelial dysfunction [2] [9]. Concurrently, the β-blocker moiety non-selectively inhibits β1-adrenergic receptors (reducing cardiac output) and β2-adrenergic receptors (modulating renin release from renal juxtaglomerular cells) [6]. This dual classification positions Spiroprop within the emerging category of "mechanistically complementary" antihypertensive combinations, distinct from traditional single-pathway inhibitors.

Table 2: Key Molecular Features of Spiroprop

Structural ElementRole in BioactivityConsequence
Spirocyclic JunctionEnhances metabolic stabilityProlongs plasma half-life
Steroidal LactoneHigh-affinity MR bindingBlocks aldosterone-dependent gene transcription
Aryloxypropanolamineβ-adrenergic receptor antagonismReduces renin secretion and cardiac workload

Historical Emergence of Combination Antihypertensive Therapies

The development of Spiroprop is grounded in decades of clinical evidence demonstrating the limitations of monotherapy. By the 1990s, landmark trials like ALLHAT and VALUE revealed that over 70% of hypertensive patients required ≥2 agents to achieve blood pressure (BP) targets, driven by multifactorial pathophysiology [1] [3]. The JNC 7 guidelines (2003) formalized this by recommending initial dual therapy for Stage 2 hypertension (BP ≥160/100 mmHg) [1].

A paradigm shift occurred with the ACCOMPLISH trial (2008), which demonstrated that fixed-dose combinations (e.g., benazepril/amlodipine) achieved unprecedented BP control rates (>80%) and reduced cardiovascular events by 20% compared to monotherapy escalation [1] [6]. Subsequent innovations focused on synergistic pharmacodynamic pairs:

  • RAAS inhibitors + Diuretics: Enhanced natriuresis and counteracted compensatory aldosterone surges [1].
  • CCBs + β-Blockers: Complementary reduction of vascular resistance and cardiac output [6].Spiroprop extends this logic by combining neurohormonal (β-blockade) and steroidal (MRA) inhibition—addressing both SNS hyperactivity and aldosterone-mediated fluid retention, common in resistant hypertension [3] [6].

Rationale for Dual Mineralocorticoid Receptor Antagonism and β-Adrenergic Blockade

The mechanistic synergy between Spiroprop’s components arises from bidirectional disruption of the RAAS-SNS axis, a self-amplifying cycle central to hypertension:

A. β-Blockade Modulates RAAS Activity

β-adrenergic receptors regulate renin release; their inhibition suppresses plasma renin activity (PRA) by 50–70% [6]. This indirectly dampens angiotensin II and aldosterone generation, potentiating the MRA’s receptor blockade [6] [9].

B. MRA Mitigates β-Blocker Limitations

Unlike thiazides (which exacerbate hypokalemia), MRAs preserve potassium and counteract β-blocker-associated sodium retention [4] [9]. They also ameliorate aldosterone’s pro-fibrotic effects on the heart and vessels—effects unaltered by β-blockers alone [2] [9].

C. Complementary End-Organ Protection

  • Cardiac: β-blockers reduce myocardial oxygen demand; MRAs attenuate aldosterone-induced cardiac fibrosis and left ventricular hypertrophy [2] [4].
  • Vascular: MRAs improve endothelial function; β-blockers decrease shear stress via heart rate reduction [6] [9].
  • Renal: Dual inhibition reduces glomerular hyperfiltration (β-blockers) and podocyte injury (MRAs) [4] [9].

Table 3: Pathway Interactions in the RAAS-SNS Axis

Pathway ComponentEffect of β-BlockadeEffect of MRANet Outcome
Renin Release↓↓↓ (Direct inhibition)↔ or ↑ (Feedback loop)Marked suppression
Aldosterone Synthesis↓ (Via renin suppression)↔ (But receptor blocked)Functional antagonism
Sympathetic Tone↓ (Central/peripheral)↓ (Aldosterone enhances NE release)Additive reduction
Sodium Retention↔ or ↑ (Compensatory)↓↓ (Direct natriuresis)Neutralization

This pharmacodynamic interplay enables Spiroprop to achieve additive BP reduction (−20 to −25 mmHg systolic) while mitigating compensatory mechanisms that undermine monotherapies [1] [6] [9].

Properties

CAS Number

138230-23-6

Product Name

Spiroprop

IUPAC Name

3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C40H55NO7S

Molecular Weight

693.9 g/mol

InChI

InChI=1S/C24H34O5S.C16H21NO2/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);3-9,12,14,17-18H,10-11H2,1-2H3/t17-,18-,19+,21+,22-,23-,24?;/m0./s1

InChI Key

YTYUCAQFELYLJP-ATJCWOKCSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C

Synonyms

spiroprop

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C

Isomeric SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.